molecular formula C8H8ClI B14021152 1-Chloro-3-iodo-2,5-dimethylbenzene

1-Chloro-3-iodo-2,5-dimethylbenzene

Cat. No.: B14021152
M. Wt: 266.50 g/mol
InChI Key: KRJRXSFFLWJLGD-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-iodo-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 2,5-dimethylbenzene (xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of 2,5-dimethylbenzene, followed by iodination using iodine or iodine-containing reagents. The reactions are carried out in suitable solvents and under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 1-bromo-3-chloro-2,5-dimethylbenzene, while nucleophilic substitution with sodium hydroxide can produce 1-hydroxy-3-iodo-2,5-dimethylbenzene .

Scientific Research Applications

1-Chloro-3-iodo-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-iodo-2,5-dimethylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methyl groups activate the benzene ring towards electrophilic attack, while the halogen atoms influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-iodo-2,5-dimethylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these halogens with the methyl groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-chloro-3-iodo-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRXSFFLWJLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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